AriprazoleIsomerimpurity

Regulatory Science Analytical Chemistry Quality Control

Procure the USP-recognized Aripiprazole Isomer Impurity (PAI) for definitive positional isomer identification in aripiprazole drug substance and product. This 5-substituted quinolinone derivative exhibits distinct chromatographic retention (RRT ~1.1), UV absorption, and MS fragmentation patterns versus the 7-substituted parent drug, making it indispensable for method specificity validation per USP monograph system suitability (resolution NLT 2.0). Use as a reference standard in stability-indicating HPLC/UPLC methods, forced degradation studies (ICH Q1A), and spiking experiments during process R&D to demonstrate isomer depletion upon recrystallization. Essential for ANDA/NDA submissions requiring ICH Q3A impurity profiling. Supplied as neat, highly characterized material; not for human or animal administration.

Molecular Formula C23H27Cl2N3O2
Molecular Weight 448.4 g/mol
Cat. No. B13435013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAriprazoleIsomerimpurity
Molecular FormulaC23H27Cl2N3O2
Molecular Weight448.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC2=C1C(=CC=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl
InChIInChI=1S/C23H27Cl2N3O2/c24-18-5-3-7-20(23(18)25)28-14-12-27(13-15-28)11-1-2-16-30-21-8-4-6-19-17(21)9-10-22(29)26-19/h3-8H,1-2,9-16H2,(H,26,29)
InChIKeyIJUWKLVEAYGXDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aripiprazole Isomer Impurity (CAS 203395-78-2) for Pharmaceutical Analytical Testing and Method Development


Aripiprazole Isomer Impurity (CAS 203395-78-2) is a chemically defined positional isomer of the atypical antipsychotic aripiprazole, formally designated as 5-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one . It is a key pharmaceutical analytical impurity (PAI) recognized by the United States Pharmacopeia (USP) for use as a reference material in analytical method development, validation, and quality control applications . This impurity is distinct from other aripiprazole-related impurities such as the N-oxide isomer, the 4,4'-dimer, and dehydro aripiprazole, each of which presents unique analytical challenges in chromatographic separation [1]. The compound is supplied as a neat, highly characterized reference standard intended exclusively for laboratory and analytical use, and is not for human or animal administration .

Why Generic Aripiprazole Impurity Reference Standards Cannot Replace Aripiprazole Isomer Impurity in Analytical Method Development


Substitution of Aripiprazole Isomer Impurity with other aripiprazole-related impurities or generic reference standards is not scientifically valid due to fundamental differences in chromatographic behavior and spectral properties. Positional isomers, such as this 5-substituted quinolinone derivative, exhibit distinct retention times, UV absorption characteristics, and mass spectrometric fragmentation patterns compared to the parent drug (7-substituted) and other impurities like the N-oxide isomer or 4,4'-dimer [1]. The USP monograph for Aripiprazole explicitly mandates the use of specific reference standards, including Aripiprazole Related Compound F (RRT 1.1) and other designated impurities, to achieve the required resolution of NLT 2.0 for system suitability [2]. Failure to use the correct isomer impurity reference standard compromises method specificity, leading to inaccurate impurity profiling, potential co-elution, and non-compliance with ICH Q3A guidelines for pharmaceutical impurities [3].

Aripiprazole Isomer Impurity: Quantitative Evidence for Analytical Method Specificity and Regulatory Compliance


Regulatory Classification as a USP Pharmaceutical Analytical Impurity (PAI)

Aripiprazole Isomer Impurity is classified as a USP Pharmaceutical Analytical Impurity (PAI), a distinct category of reference materials intended for analytical R&D and process development, as opposed to a USP Reference Standard (RS) used for compendial testing . Unlike unofficial or non-pharmacopoeial impurity standards, USP PAI materials are manufactured under stringent quality systems and are recognized by global regulatory agencies for use in method development and validation . This classification provides a higher level of confidence in identity and purity for analytical applications compared to non-USP impurity standards .

Regulatory Science Analytical Chemistry Quality Control

Relative Retention Time (RRT) Differentiation from Aripiprazole Parent Peak

Under the USP monograph HPLC gradient method, aripiprazole (parent drug) elutes at a relative retention time (RRT) of 1.0, while aripiprazole related compound F (a positional isomer impurity) elutes at an RRT of 1.1 [1]. The Aripiprazole Isomer Impurity (5-substituted quinolinone) is a distinct positional isomer from the parent drug (7-substituted quinolinone) and thus is expected to exhibit a similar but distinguishable RRT, enabling baseline separation under optimized chromatographic conditions [2]. The USP system suitability requirement specifies a resolution of NLT 2.0 between aripiprazole and aripiprazole related compound F, demonstrating that positional isomers can be effectively separated with proper method parameters [3].

Chromatography HPLC Method Validation

Regulatory Impurity Limits and Pharmacopoeial Compliance

The USP monograph for Aripiprazole sets an acceptance criterion of NLT 98.0% and NMT 102.0% for the active pharmaceutical ingredient on a dried basis [1]. Any single unspecified impurity is typically limited to NMT 0.10% according to ICH Q3A guidelines for a drug substance with a maximum daily dose exceeding 2 g/day [2]. Specific identified impurities, including positional isomers, must be controlled at or below qualification thresholds unless adequately qualified [3]. The use of a well-characterized isomer impurity reference standard is therefore critical for demonstrating that the impurity level in the final drug substance or drug product falls within acceptable limits .

Regulatory Affairs Quality Control ANDAs

Optimal Applications of Aripiprazole Isomer Impurity in Pharmaceutical R&D and Quality Control


Analytical Method Development and Validation for ANDA/NDA Submissions

Use Aripiprazole Isomer Impurity as a reference standard to develop and validate stability-indicating HPLC or UPLC methods for the detection and quantification of positional isomers in aripiprazole drug substance and drug product . The USP monograph conditions (RRT 1.0 for aripiprazole, RRT 1.1 for related compound F) provide a benchmark for method optimization, ensuring adequate resolution (NLT 2.0) and specificity [1]. The validated method can be included in regulatory submissions (ANDA/NDA) to demonstrate control of this specific impurity, meeting ICH Q2(R1) validation requirements .

Process Development and Control of Impurity Formation

Employ Aripiprazole Isomer Impurity in spiking studies during process R&D to demonstrate depletion of the isomer impurity upon recrystallization or other purification steps . Quantitative monitoring of this impurity across synthetic batches enables optimization of reaction conditions to minimize its formation, thereby improving overall yield and purity of the aripiprazole API [1]. This is particularly relevant given that positional isomers can form during key synthetic steps involving the coupling of 2,3-dichlorophenylpiperazine with quinolinone intermediates .

Forced Degradation Studies and Stability Testing

Utilize Aripiprazole Isomer Impurity as a marker compound in forced degradation studies (hydrolysis, oxidation, photolysis, thermal stress) to identify and quantify degradation products that may co-elute or interfere with the main drug peak . The availability of a highly characterized USP PAI reference standard allows for accurate identification of isomer-related degradation products using LC-MS, as demonstrated in studies of aripiprazole oral solution degradation [1]. This supports shelf-life determination and storage condition recommendations in accordance with ICH Q1A(R2) stability guidelines .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for AriprazoleIsomerimpurity

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.